molecular formula C14H15N B1610523 3-(3,5-Dimethylphenyl)aniline CAS No. 783325-73-5

3-(3,5-Dimethylphenyl)aniline

Cat. No. B1610523
Key on ui cas rn: 783325-73-5
M. Wt: 197.27 g/mol
InChI Key: TURLSKOYQKDDNX-UHFFFAOYSA-N
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Patent
US07888509B2

Procedure details

To a solution of 3-bromoaniline, 8, (17.2 g, 0.10 mol), 3,5-dimethylphenylboronic acid (16.5 g, 0.11 mol), CsF (50 g, 0.33 mol), Pd2(dba)3 (0.92 g, 5 mmol) in 50 mL anhydrous THF was added a solution of P(t-Bu)3 (0.49 g, 2.4 mmol) in 3 mL of THF. The exothermal reaction was cooled using a water bath. The solution mixture was stirred at room temperature for 2 hours and concentrated in vacuo. The residue was dissolved in methylene chloride and washed with water. The combined organic layers were dried over MgSO4 and solvents were evaporated. Purification of the orange residue by flash chromatography (100:10:1 hexanes:ethyl acetate:triethylamine) afforded 9 (20.0 g, 99%) as a brown oil. 1H-NMR δ=2.30 (s, 6H), 3.53 (bs, 2H), 6.50 (dd, J=2.5 Hz, 7.1 Hz, 1H), 6.77 (d, J=1.6 Hz, 2.2 Hz, 1M), 6.91 (s, 1H), 6.94 (dd, J=1.2 Hz, 2.5 Hz, 1H), 7.10-7.15 (m, 3H). 13C-NMR δ=22.2, 115.4, 119.3, 125.7, 129.5, 130.2, 138.7, 141.8, 143.3, 145.7. Anal. calcd. for C14H15N: C, 85.28; H, 7.61; N, 7.11. Found: C, 85.61; H, 8.01; N, 7.00.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[C:14]([CH3:16])[CH:15]=1.[F-].[Cs+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].P(C(C)(C)C)(C(C)(C)C)C(C)(C)C>[CH3:9][C:10]1[CH:11]=[C:12]([C:2]2[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=2)[NH2:5])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
17.2 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)B(O)O
Name
Quantity
50 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.92 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.49 g
Type
catalyst
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermal reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the orange residue by flash chromatography (100:10:1 hexanes:ethyl acetate:triethylamine)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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